(2E)-3-[(3-methoxyphenyl)amino]-2-nitroprop-2-enal
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Overview
Description
(2E)-3-[(3-methoxyphenyl)amino]-2-nitroprop-2-enal is an organic compound characterized by the presence of a nitro group, an amino group, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[(3-methoxyphenyl)amino]-2-nitroprop-2-enal typically involves the reaction of 3-methoxyaniline with nitroacetaldehyde. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is typically conducted at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-[(3-methoxyphenyl)amino]-2-nitroprop-2-enal undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions may involve reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of nitroso or nitrate derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (2E)-3-[(3-methoxyphenyl)amino]-2-nitroprop-2-enal is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, this compound may be used as a probe to study enzyme interactions and metabolic pathways. Its ability to undergo various chemical reactions makes it a versatile tool for investigating biological processes.
Medicine
In medicine, this compound may have potential applications as a drug precursor or as a lead compound for the development of new pharmaceuticals. Its interactions with biological targets can provide insights into its therapeutic potential.
Industry
In industry, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its reactivity and stability make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of (2E)-3-[(3-methoxyphenyl)amino]-2-nitroprop-2-enal involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the amino group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
- Methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate
Uniqueness
(2E)-3-[(3-methoxyphenyl)amino]-2-nitroprop-2-enal is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its structure provides a balance of reactivity and stability, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C10H10N2O4 |
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Molecular Weight |
222.20 g/mol |
IUPAC Name |
(E)-3-(3-methoxyanilino)-2-nitroprop-2-enal |
InChI |
InChI=1S/C10H10N2O4/c1-16-10-4-2-3-8(5-10)11-6-9(7-13)12(14)15/h2-7,11H,1H3/b9-6+ |
InChI Key |
LJAQEFUVKOEMQZ-RMKNXTFCSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)N/C=C(\C=O)/[N+](=O)[O-] |
Canonical SMILES |
COC1=CC=CC(=C1)NC=C(C=O)[N+](=O)[O-] |
Origin of Product |
United States |
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